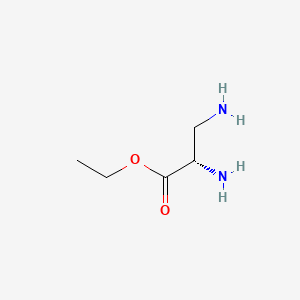

3-Amino-L-alanine ethyl ester 2HCl

Description

Contextualization within the Landscape of Non-Proteinogenic Amino Acid Derivatives

Non-proteinogenic amino acids are amino acids that are not among the 22 proteinogenic amino acids naturally encoded by the genetic code of organisms for protein synthesis. wikipedia.org This diverse class of molecules, which includes hundreds of naturally occurring and synthetically produced compounds, plays crucial roles in various biological processes and serves as a rich source of building blocks for the development of novel chemical entities. wikipedia.orgnih.gov

3-Amino-L-alanine, the parent amino acid of the title compound, is a non-proteinogenic amino acid. wikipedia.org It is a diamino acid, meaning it contains two amino groups, which distinguishes it from the majority of the common proteinogenic amino acids. nih.gov The ethyl ester dihydrochloride (B599025) form enhances its solubility and stability for use in various research applications. The presence of the additional amino group and the ester functionality positions this compound as a valuable tool for creating complex molecules with specific three-dimensional arrangements.

Significance as a Specialized Chiral Building Block with Multiple Reactive Centers

The chirality and multiple reactive sites of 3-Amino-L-alanine ethyl ester dihydrochloride are central to its significance in synthetic chemistry. As a chiral molecule, it exists in a specific stereoisomeric form (the L-configuration), which is crucial for applications where stereochemistry is a key determinant of biological activity or material properties. The use of such chiral building blocks is fundamental in the synthesis of pharmaceuticals and other bioactive molecules, where only one enantiomer may have the desired effect. wiley.com

The molecule possesses three primary reactive centers: the α-amino group, the β-amino group, and the ethyl ester. This trifunctionality allows for a wide range of chemical modifications. The two amino groups can be selectively protected and deprotected, enabling stepwise reactions to build complex molecular architectures. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can react with various nucleophiles. This versatility makes 3-Amino-L-alanine ethyl ester dihydrochloride a valuable starting material for the synthesis of peptidomimetics, heterocyclic compounds, and other complex organic molecules. The ability to introduce modifications at different points in the molecule allows for the fine-tuning of its properties for specific applications.

Historical Trajectory and Evolution of Research in Diaminopropionic Acid Derivatives

Research into diaminopropionic acid and its derivatives has a history rooted in the study of natural products and their biological activities. L-2,3-diaminopropionic acid itself is found in various natural sources, including certain secondary metabolites of microorganisms. wikipedia.org Its presence in these compounds has spurred investigations into its biosynthesis and its role in the biological activity of the parent molecules.

The synthesis of derivatives of diaminopropionic acid, such as its esters, has been a parallel area of research. General methods for the esterification of amino acids to their hydrochloride salts have been developed and refined over the years. These methods often involve reacting the amino acid with an alcohol in the presence of a strong acid, such as hydrogen chloride, or using reagents like thionyl chloride or chlorotrimethylsilane. google.comscielo.brchemicalbook.com These synthetic advancements have made a variety of diaminopropionic acid derivatives, including the title compound, more accessible for research purposes.

Fundamental Academic Inquiries and Research Gaps in the Field

Despite the established utility of diaminopropionic acid derivatives, several fundamental academic questions and research gaps remain. A primary area of inquiry revolves around the full exploration of the synthetic potential of compounds like 3-Amino-L-alanine ethyl ester dihydrochloride. While its potential as a trifunctional building block is recognized, the development of novel and efficient synthetic methodologies to exploit its unique reactivity is an ongoing challenge.

Furthermore, there is a need for more in-depth studies on the biological properties of this specific ester and its derivatives. While the parent amino acid has known biological roles, the influence of the ethyl ester and the dihydrochloride salt form on its biological activity, cell permeability, and metabolic stability is not well-documented in publicly available research.

A significant research gap exists in the specific application of 3-Amino-L-alanine ethyl ester dihydrochloride in areas such as medicinal chemistry and materials science. While its potential is clear, there is a lack of published studies demonstrating its incorporation into drug candidates or advanced materials. Future research will likely focus on bridging these gaps by synthesizing novel compounds from this building block and evaluating their functional properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2,3-diaminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCBUYSHWNREK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino L Alanine Ethyl Ester Dihydrochloride and Its Analogues

Stereoselective Synthetic Pathways

The creation of enantiomerically pure 3-Amino-L-alanine ethyl ester dihydrochloride (B599025) hinges on the stereoselective synthesis of its precursors.

Enantioselective Access to L-2,3-Diaminopropionic Acid Precursors

The synthesis of L-2,3-diaminopropionic acid (L-Dap), a precursor to antibiotics and the siderophore staphyloferrin B, is a critical first step. nih.gov One successful strategy begins with the commercially available and cost-effective Nα-Fmoc-O-tert-butyl-d-serine. mdpi.com This starting material undergoes reductive amination to produce appropriately masked 2,3-diaminopropanols, which can then be oxidized to form the desired L-Dap structure while preserving the original chirality. mdpi.comresearchgate.net

Another powerful approach is the use of catalytic enantioselective conjugate addition reactions. These methods utilize readily available α,β-unsaturated carbonyl compounds. nih.gov For instance, copper-catalyzed hydroamination of cinnamic acid derivatives can produce enantioenriched β-amino acid derivatives. nih.gov The regioselectivity of this reaction, determining whether the amino group adds to the α or β position, can be controlled by the choice of the chiral ligand. nih.gov Organocatalysis also offers a robust method for establishing chirality, such as in the enantioselective aza-Henry reaction to produce (2S)-2,3-diaminopropanoates. researchgate.net

A variety of synthetic routes to L-Dap have been developed, as summarized in the table below.

| Starting Material | Key Reaction | Intermediate(s) | Outcome |

| Nα-Fmoc-O-tert-butyl-d-serine | Reductive amination, Oxidation | Masked 2,3-diaminopropanols | Orthogonally protected L-Dap methyl esters. mdpi.comresearchgate.net |

| α,β-Unsaturated Carbonyl Compounds | Copper-catalyzed hydroamination | β-cuprated species | Enantioenriched β-amino acid derivatives. nih.gov |

| Fmoc-Asp/Glu | Curtius rearrangement | Fmoc-Asp/Glu-5-oxazolidinone acids, acyl azides | Orthogonally protected Fmoc-Dap/Dab(Boc/Z/Alloc)-OH. researchgate.nettandfonline.com |

| O-phospho-L-serine and L-glutamate | Enzymatic synthesis (SbnA, SbnB) | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) | L-2,3-diaminopropionic acid. nih.gov |

Optimized Esterification Protocols for Ethyl Ester Formation and Dihydrochloride Salt Preparation

The conversion of the carboxylic acid group of L-2,3-diaminopropionic acid to its ethyl ester and the subsequent formation of the dihydrochloride salt are crucial final steps. A common and effective method for esterification is to react the amino acid with ethanol (B145695) in the presence of an acid catalyst. scielo.br Thionyl chloride is a frequently used reagent for this transformation; it reacts with the alcohol to form the ester and also provides the chloride counter-ions for the salt formation. researchgate.net The reaction is typically performed at low temperatures, such as in an ice bath, followed by stirring at room temperature or refluxing to drive the reaction to completion. researchgate.net

Another widely used method involves bubbling hydrogen chloride gas through a solution of the amino acid in absolute ethanol. researchgate.net Alternatively, trimethylchlorosilane in methanol (B129727) has been demonstrated as an efficient system for the esterification of various amino acids, offering mild reaction conditions and good to excellent yields. nih.gov The primary consideration in all these methods is the protection of the amino groups, which is conveniently achieved by their protonation in the acidic reaction medium to form the hydrochloride salts, thus preventing them from reacting with the carboxyl group. researchgate.net

| Reagent | Conditions | Advantages |

| Thionyl chloride in ethanol | Ice bath, then room temperature or reflux | Readily available, forms HCl in situ. researchgate.net |

| HCl gas in ethanol | Saturation of the solution | Direct formation of the hydrochloride salt. researchgate.net |

| Trimethylchlorosilane in methanol | Room temperature | Mild conditions, good to excellent yields. nih.gov |

| Sulfuric acid in ethanol | Reflux | Strong acid catalyst. researchgate.netresearchgate.net |

Following esterification, the dihydrochloride salt can be isolated by removing the solvent and washing the crude product with a non-polar solvent like ether to remove any unreacted starting materials and byproducts. researchgate.net

Asymmetric Catalysis in the Preparation of Alanine (B10760859) Derivatives

Asymmetric catalysis provides a powerful tool for the synthesis of chiral alanine derivatives with high enantioselectivity. frontiersin.org Chiral organocatalysts, such as those derived from BINOL aldehydes, have been successfully employed in the asymmetric α-functionalization of N-unprotected amino esters. frontiersin.org These catalysts operate through the formation of a chiral imine intermediate, which then directs the stereochemical outcome of the subsequent reaction. frontiersin.org

The combination of organocatalysis with transition metal catalysis has further expanded the scope of these reactions. frontiersin.org For example, a dual photoredox/Rh-catalyzed asymmetric allylic substitution has been developed for the reaction of photo-generated alkyl radical species, achieving high yields and excellent enantioselectivity. acs.org This approach highlights the potential of combining different catalytic systems to achieve transformations that are challenging with a single catalyst.

Chemoenzymatic and Biocatalytic Strategies for Enhanced Enantiopurity

Chemoenzymatic and biocatalytic methods are increasingly recognized for their exceptional selectivity and ability to operate under mild conditions, making them highly attractive for the synthesis of enantiopure compounds. nih.govhilarispublisher.com Enzymes such as proteases can be used to catalyze the polymerization of amino acid esters in aqueous media. acs.orgnih.gov For instance, papain has been used to polymerize L-alanine ethyl ester, demonstrating the feasibility of forming peptide bonds enzymatically. acs.org

D-amino acid transaminases (DAATs) are another class of enzymes that have been engineered for the asymmetric synthesis of D-phenylalanines and other D-amino acids. nih.gov These enzymes utilize a pyridoxal-5-phosphate (PLP) cofactor to reversibly transfer an amino group between an amino acid and a keto acid. nih.gov Through protein engineering, the substrate specificity and catalytic efficiency of these enzymes can be tailored for the synthesis of specific target molecules. nih.gov Biocatalytic methods, including enzymatic kinetic resolutions and asymmetric synthesis, offer powerful alternatives to traditional chemical synthesis, often with improved yields and reduced environmental impact. mdpi.comrsc.org

Protecting Group Strategies for Multifunctional Compounds

The presence of two amino groups and a carboxyl group in 3-amino-L-alanine necessitates a carefully planned protecting group strategy to achieve selective modifications.

Orthogonal Protection Schemes for Dual Amine and Carboxyl Functionalities

Orthogonal protecting groups are essential for the selective manipulation of the different functional groups in 2,3-diaminopropionic acid and its derivatives. acs.orgacs.org An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting the others. organic-chemistry.org A common strategy involves protecting the α-amino group with Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and the β-amino group with Boc (tert-butyloxycarbonyl), which is acid-labile. researchgate.netcreative-peptides.com The carboxyl group is often protected as a methyl or ethyl ester. mdpi.comresearchgate.net

This orthogonal approach allows for the selective deprotection and subsequent functionalization of each site. For example, the Fmoc group can be removed with piperidine (B6355638) to allow for peptide bond formation at the α-amino group, while the Boc group remains intact. creative-peptides.com Conversely, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) to modify the β-amino group. iris-biotech.de Other protecting groups, such as Z (benzyloxycarbonyl) and Alloc (allyloxycarbonyl), can also be incorporated into these schemes to provide additional levels of orthogonality. researchgate.nettandfonline.com The choice of protecting groups depends on the specific synthetic route and the desired final product. peptide.comnih.gov

| Protecting Group | Abbreviation | Removal Conditions | Protected Functionality |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine). creative-peptides.comiris-biotech.de | α-Amino group. researchgate.net |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA). creative-peptides.comiris-biotech.de | β-Amino group. researchgate.net |

| Benzyloxycarbonyl | Z (Cbz) | Catalytic hydrogenation (H2/Pd), HBr/AcOH. creative-peptides.com | Amino group. researchgate.net |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst. researchgate.net | Amino group. researchgate.net |

| p-Toluenesulfonyl | Tosyl (Ts) | Strong acid, Na/liquid ammonia (B1221849). researchgate.netcreative-peptides.com | Amino group. researchgate.net |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% hydrazine (B178648) in DMF. nih.gov | Amino group. nih.gov |

Selective Deprotection Methods and their Influence on Synthetic Efficiency

For the amino and carboxyl groups present in amino acid precursors, a variety of protecting groups are available. The choice depends on the specific reaction conditions to be employed in subsequent steps. For instance, in peptide synthesis, which shares many principles with the synthesis of amino acid derivatives, the allyloxycarbonyl (Alloc) group for amine protection and allyl esters for carboxylic acid protection are valuable. nih.govgoogle.com These groups are stable under the conditions used to remove other common protecting groups like Fmoc (removed by base) or tBoc (removed by acid), demonstrating orthogonality. google.com

The deprotection of allyl-based groups is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. nih.gov The influence on synthetic efficiency is significant; these mild deprotection conditions help to prevent side reactions and preserve the integrity of the target molecule, including its stereochemistry. The development of microwave-assisted deprotection methods for Alloc and allyl esters has further enhanced efficiency by dramatically reducing reaction times. nih.gov

The selective cleavage of ester groups, such as the ethyl ester in the target compound, can also be critical. While acid or base hydrolysis is common, these methods can lack selectivity and be harsh. researchgate.net Milder, more selective methods often rely on nucleophilic attack at the ester's alkyl carbon (an Sₙ2-type cleavage). Soft nucleophiles, like thiophenoxide or phenyl selenide (B1212193) anions, can effectively cleave simple alkyl esters, such as methyl or ethyl esters, in the presence of more sterically hindered esters or other sensitive functional groups. researchgate.net The efficiency of these reactions is high, often yielding the corresponding carboxylic acids in nearly quantitative yields under mild conditions. researchgate.net

Table 1: Comparison of Selected Deprotection Methods for Esters

| Method | Reagents | Key Advantages | Typical Conditions | Citation |

|---|---|---|---|---|

| Nucleophilic Cleavage (Sₙ2) | Sodium thiophenoxide in HMPA | High chemoselectivity; mild conditions. | Room temperature | researchgate.net |

| Nucleophilic Cleavage (Sₙ2) | Phenyl selenide anion | Inert towards amides; high yields. | Room temperature | researchgate.net |

| Palladium-Catalyzed Cleavage | Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane) | Orthogonal to acid/base labile groups; mild. | Room temperature or mild heat (e.g., 38°C with microwave) | nih.gov |

| Acid Hydrolysis | Aqueous HCl or HBr | Simple reagents. | Reflux | researchgate.net |

| Base Hydrolysis (Saponification) | Aqueous NaOH or KOH | Common and effective for simple esters. | Room temperature or heating | researchgate.net |

Derivatization and Functionalization from Readily Available Chiral Feedstocks

The synthesis of chiral molecules like 3-Amino-L-alanine ethyl ester dihydrochloride preferentially starts from readily available, enantiomerically pure precursors from the "chiral pool." α-Amino acids represent a major source of such starting materials.

Transformations from L-Serine and other α-Amino Acids

L-serine is an ideal chiral precursor for the synthesis of 3-amino-L-alanine analogues due to its structure, which already contains the desired L-configuration at the α-carbon and a functional group (hydroxyl) at the β-position that can be readily transformed. A key transformation is the conversion of the β-hydroxyl group into a better leaving group, followed by substitution.

A patented synthetic method for a close analogue, 3-chloro-L-alanine methyl ester hydrochloride, exemplifies this approach. google.com The process begins with the esterification of L-serine with methanol and thionyl chloride to produce L-serine methyl ester hydrochloride. google.com This intermediate is then treated with additional thionyl chloride, which converts the β-hydroxyl group into a chloro group via a substitution reaction, yielding the target 3-chloro-L-alanine methyl ester hydrochloride. google.com This chloro-substituted compound is a versatile intermediate, as the chlorine atom can be subsequently displaced by a nitrogen nucleophile to form the desired 3-amino-L-alanine derivative.

Introduction of the β-Amino Group through Nucleophilic Substitution or Reductive Amination

Introducing the β-amino group is the defining step in forming β-amino acids from other precursors. Two principal strategies are widely employed: nucleophilic substitution and reductive amination. illinois.edu

Nucleophilic Substitution: This method often involves the conjugate addition (Michael addition) of an amine nucleophile to an α,β-unsaturated carbonyl compound. illinois.edu For the synthesis of 3-amino-L-alanine ethyl ester, this could theoretically involve the reaction of ammonia or a protected amine with ethyl 2,3-didehydroalaninate. Another common nucleophilic substitution approach is the amination of a substrate with a leaving group at the β-position. youtube.com The synthesis of 3-chloro-L-alanine methyl ester from L-serine provides a perfect precursor for this, where the β-chloro group is displaced by an amine to install the β-amino functionality. google.com The Gabriel synthesis, which uses phthalimide (B116566) as a protected nitrogen source, is a classic example of this type of transformation. libretexts.orgyoutube.com

Reductive Amination: This powerful technique forms an amine from a carbonyl compound and a nitrogen source (like ammonia or an amine) in a single pot via an imine intermediate, which is reduced in situ. youtube.com To synthesize a β-amino acid ester, the corresponding β-keto ester would be the starting material. The reaction of a β-keto ester with ammonia would form an enamine/imine intermediate, which is then reduced by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) to yield the β-amino ester. libretexts.orgorganic-chemistry.org While reductive amination is a cornerstone of amine synthesis, controlling enantioselectivity can be a challenge unless chiral auxiliaries or catalysts are employed. organic-chemistry.org Biocatalytic reductive amination using enzymes like amino acid dehydrogenases offers an excellent method for achieving high enantioselectivity under mild conditions. nih.gov

Table 2: Key Strategies for β-Amino Group Introduction

| Strategy | Typical Substrate | Nitrogen Source | Key Reagents/Conditions | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution (Michael Addition) | α,β-Unsaturated Ester | Amine | Base or catalyst | illinois.edu |

| Nucleophilic Substitution (Sₙ2) | β-Halo Ester | Ammonia, Phthalimide | - | youtube.comlibretexts.org |

| Reductive Amination | β-Keto Ester | Ammonia, Ammonium Salt | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | libretexts.orgorganic-chemistry.org |

| Biocatalytic Reductive Amination | α-Keto Acid | Ammonium Salt | Amino Acid Dehydrogenase (AADH), Cofactor recycling system | nih.gov |

Microwave-Assisted and Flow Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly adopts advanced technologies like microwave irradiation and continuous flow processing to improve reaction efficiency, reduce waste, and enhance safety.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and purities with significantly shorter reaction times compared to conventional heating methods. nih.gov This is due to the efficient transfer of energy directly to polar molecules in the reaction mixture. scirp.org The synthesis of amino acid esters is particularly amenable to microwave assistance. nih.gov For example, the Fischer-Speier esterification of amino acids, which can be slow under conventional heating due to the zwitterionic nature of the starting material, can be performed efficiently in a one-pot, solventless protocol under microwave irradiation. nih.govscirp.org Microwave technology has also been successfully applied to the cleavage of protecting groups, such as the palladium-catalyzed removal of Alloc and allyl ester groups, reducing deprotection times from hours to minutes. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow chemistry involves pumping reagents through tubes or packed columns, where the reaction occurs. This approach offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and suitability for automation and scale-up. durham.ac.ukvapourtec.com For multi-step syntheses like those for amino acid derivatives and peptides, flow chemistry is particularly advantageous. flowchemistry.com The process allows for telescoping reactions, where the output from one reactor flows directly into the next, eliminating the need for manual workup and isolation of intermediates. acs.org In solid-phase peptide synthesis (SPPS), a related field, flow chemistry allows for constant washing of the resin-bound peptide, efficient pre-activation of amino acids, and real-time monitoring of reaction completion, leading to faster and cleaner syntheses. flowchemistry.com These principles are directly applicable to the synthesis of 3-Amino-L-alanine ethyl ester and its analogues, offering a pathway to more efficient and scalable production.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 3-Amino-L-alanine ethyl ester, these principles can be applied at multiple stages.

One key principle is the use of safer solvents or, ideally, the elimination of solvents altogether. Microwave-assisted, solvent-free esterification of amino acids is a prime example of this, reducing the use of toxic solvents like toluene (B28343) that are common in conventional azeotropic esterifications. scirp.org

Another principle is the use of catalytic reagents over stoichiometric ones. The use of L-proline, a non-toxic amino acid, as a catalyst for Mannich-type reactions to produce 3-amino alkylated indoles under solvent-free conditions is an excellent illustration of this principle in a related synthesis. rsc.org

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also crucial. Biocatalysis, the use of enzymes to catalyze chemical transformations, often exhibits high atom economy and selectivity under mild, aqueous conditions. A continuous-flow procedure for synthesizing β-amino acid esters via a lipase-catalyzed Michael addition showcases a green approach, featuring a readily available catalyst and short residence times in a benign solvent (methanol). researchgate.net Similarly, biocatalytic reductive amination using H₂-driven systems to create isotopically labelled amino acids is highly atom-efficient and avoids pre-labelled, expensive reducing agents. nih.gov

By designing synthetic routes that incorporate transformations from renewable feedstocks like L-serine, utilize catalytic and enzymatic reactions, and leverage energy-efficient technologies like microwave and flow chemistry, the synthesis of 3-Amino-L-alanine ethyl ester dihydrochloride can be aligned with the goals of sustainability and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of 3 Amino L Alanine Ethyl Ester Dihydrochloride and Its Derivatives

Reactivity Profiles of the Primary Amino Groups

The presence of two primary amino groups, one at the α-carbon and one at the β-carbon, imparts distinct reactivity to 3-Amino-L-alanine ethyl ester. The relative nucleophilicity and steric accessibility of these two groups govern the regioselectivity of its reactions.

N-Alkylation and N-Acylation Reactions: Regioselectivity and Stereocontrol

The N-alkylation and N-acylation of 3-Amino-L-alanine ethyl ester are fundamental transformations for synthesizing a variety of derivatives. The control of regioselectivity—preferential reaction at the α- or β-amino group—is a significant synthetic challenge. Generally, the α-amino group is less sterically hindered and can be selectively functionalized under carefully controlled conditions.

N-Alkylation: Direct N-alkylation of unprotected amino acids or their esters with alkyl halides often leads to mixtures of mono- and poly-alkylated products. However, catalytic methods using alcohols as alkylating agents have emerged as a more selective and sustainable alternative. semanticscholar.orgnih.gov For diamino acids like 3-amino-L-alanine, achieving mono-alkylation at a specific nitrogen atom typically requires a protecting group strategy. For instance, the α-amino group can be selectively protected, allowing for alkylation at the β-amino group, followed by deprotection. A powerful catalytic approach for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported, which is highly selective and produces water as the only byproduct. semanticscholar.org In some cases, adjusting the stoichiometry of the reactants can control the degree of alkylation. nih.gov The stereochemical integrity of the chiral center at C2 is a crucial aspect. Modern catalytic methods, such as those using ruthenium catalysts, have demonstrated excellent retention of optical purity during the N-alkylation of α-amino acid esters. nih.gov

A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation to 9-borabicyclononane (B1260311) (9-BBN), which could be conceptually applied to 3-amino-L-alanine derivatives. organic-chemistry.org This process involves the formation of a stable chelate that directs the alkylation to the amino group. organic-chemistry.org

N-Acylation: N-acylation is a common reaction for amines and can be achieved using various acylating agents such as acyl chlorides, anhydrides, or activated esters. The regioselectivity of N-acylation in 3-Amino-L-alanine ethyl ester would again depend on the reaction conditions and any protecting groups used. In the absence of protecting groups, acylation might occur at both amino functions. Selective acylation can be achieved by exploiting the different pKa values of the two amino groups or by using protecting group strategies. Enzyme-catalyzed acylation offers a high degree of selectivity under mild conditions. researchgate.net For example, lipases and proteases can catalyze the N-acylation of amino acids and their esters. researchgate.net

The following table summarizes representative conditions for N-alkylation and N-acylation of amino acid derivatives, which can be extrapolated to 3-Amino-L-alanine ethyl ester.

| Reaction Type | Substrate Type | Reagents and Conditions | Key Features |

| N-Alkylation | Unprotected α-amino acids | Alcohols, Ruthenium catalyst, heat | High selectivity for mono- or di-alkylation, water as byproduct, retention of stereochemistry. semanticscholar.org |

| Mono-N-alkylation | 3-Amino alcohols | 1. 9-BBN; 2. Base, Alkyl halide; 3. Acidic hydrolysis | High selectivity for mono-alkylation via a chelated intermediate. organic-chemistry.org |

| N-Acylation | Amines/Amino acids | Acyl chlorides, anhydrides, or activated esters | General method, can lead to polyacylation without protecting groups. |

| Enzymatic N-Acylation | N-acyl amino acids | ATP-dependent or independent enzymes (lipases, aminoacylases) | High selectivity, mild conditions, environmentally friendly. researchgate.net |

Formation of Heterocyclic Scaffolds through Cyclization Reactions

The bifunctional nature of 3-Amino-L-alanine ethyl ester makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of stable five- or six-membered rings. For example, derivatives of 3-Amino-L-alanine can be used to synthesize substituted piperazinones or other related heterocycles.

One common strategy involves the reaction of amino acid esters with other bifunctional reagents. For instance, reaction with hydrazine (B178648) can convert the amino acid ester into the corresponding hydrazide, which is a versatile intermediate for synthesizing pyrazoles and pyridazines. Another approach is the Michael addition of heterocyclic nucleophiles to dehydroalanine (B155165) derivatives, which can be synthesized from serine, a structural analogue of 3-hydroxyalanine. researchgate.net This method allows for the introduction of various heterocyclic moieties.

Furthermore, intramolecular cycloadditions can be employed. For example, photochemically induced cyclization of α-amino esters has been developed to access 3-azetidinones. chemrxiv.org Also, 1,3-dipolar cycloaddition reactions using imino esters, which can be formed from amino acid esters, provide a route to chiral cis-3,4-diaminopyrrolidines. nih.gov

The following table presents some examples of heterocyclic systems that can be synthesized from amino acid derivatives.

| Starting Material Type | Reagents/Conditions | Heterocyclic Product |

| Amino acid ester | Hydrazine hydrate, reflux | Amino acid hydrazide (intermediate for pyrazoles, pyridazines). |

| Dehydroalanine methyl ester | Heterocyclic nucleophiles (e.g., pyrazole, indole), K₂CO₃ | β-Heterocyclic-substituted alanine (B10760859) derivatives. researchgate.net |

| α-Amino ester | Photochemical irradiation | 3-Azetidinone. chemrxiv.org |

| α-Imino ester (from amino ester) | (Z)-Nitroalkenes, Ag(I)/chiral ligand | Chiral nitroprolinates (precursors to diaminopyrrolidines). nih.gov |

Condensation Reactions with Aldehydes and Ketones

The primary amino groups of 3-Amino-L-alanine ethyl ester can readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). lumenlearning.com Given the presence of two primary amino groups, the reaction can potentially lead to mono- or di-condensation products, depending on the stoichiometry of the reactants. The reaction is typically acid-catalyzed and reversible. lumenlearning.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the nucleophilic amine, rendering it unreactive. lumenlearning.com

In the case of 3-Amino-L-alanine ethyl ester, an initial condensation at one amino group could be followed by an intramolecular reaction involving the second amino group, potentially leading to cyclic structures. For example, condensation with a suitable dicarbonyl compound could lead to the formation of a macrocyclic imine. nih.gov The reaction of amino acid esters with aromatic aldehydes has been shown to produce oxazolidine (B1195125) derivatives under certain conditions, particularly with UV irradiation. researchgate.net Such reactions highlight the complex pathways available for this class of compounds.

Ester Hydrolysis and Transesterification Kinetics

The ethyl ester group of 3-Amino-L-alanine dihydrochloride (B599025) is susceptible to hydrolysis and transesterification, reactions that are fundamental to its stability and synthetic utility.

Proton-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the ester function to the corresponding carboxylic acid can be catalyzed by either acid or base.

Proton-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the carboxylic acid. chemistrysteps.comkhanacademy.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemistrysteps.com The presence of the neighboring protonated amino groups in 3-Amino-L-alanine ethyl ester dihydrochloride would likely influence the reaction rate through electronic effects.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This reaction is effectively irreversible because the carboxylic acid formed in the final step is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The kinetics of base-catalyzed hydrolysis of various amino acid esters have been studied, often showing that the reaction is first order in both the ester and the hydroxide ion. researchgate.netresearchgate.net The presence of a neighboring amino group can influence the hydrolysis rate. In some cases, intramolecular general base catalysis by a neutral amino group has been observed, leading to significant rate enhancements at neutral or slightly acidic pH. iitd.ac.inacs.org

Transesterification with Alcohols under various Catalytic Conditions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium, and using the incoming alcohol as the solvent is a common strategy to drive the reaction towards the desired product. Various acid catalysts, including sulfuric acid and scandium(III) triflate, have been shown to be effective. acs.orgorganic-chemistry.org

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used for the exchange, is typically used as the catalyst. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates an ethoxide ion to form the new ester.

Enzyme-Catalyzed Transesterification: Enzymes, particularly lipases and proteases, are highly efficient and selective catalysts for transesterification under mild conditions. researchgate.netnih.gov This method is advantageous for its high selectivity and avoidance of harsh reaction conditions. For example, proteases have been used to catalyze the transesterification of N-blocked phenylalanine esters with glucose. researchgate.net The choice of enzyme and reaction medium can significantly influence the yield and selectivity of the reaction.

The table below provides an overview of different catalytic systems for transesterification.

| Catalyst Type | Example Catalyst | Conditions | Key Features |

| Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Equilibrium reaction, requires driving force (e.g., excess alcohol). acs.org |

| Acid | Scandium(III) Triflate (Sc(OTf)₃) | Reflux in alcohol | Effective Lewis acid catalyst for various esters. organic-chemistry.org |

| Base | Sodium Alkoxide (NaOR') | Anhydrous alcohol (R'OH) | Irreversible if a more volatile alcohol is removed. |

| Enzyme | Lipase, Protease | Organic solvent or neat, mild temperature | High selectivity (chemo-, regio-, and enantio-), environmentally friendly. researchgate.netnih.gov |

Stereochemical Integrity and Control in Chemical Transformations

The stereocenter at the α-carbon of 3-Amino-L-alanine ethyl ester is crucial for its application in stereospecific synthesis. Maintaining or controlling this stereochemistry during chemical reactions is a significant challenge.

Mechanisms of Racemization and Epimerization

The loss of stereochemical integrity at the α-carbon of amino acid esters typically occurs through racemization or epimerization, processes that are highly dependent on reaction conditions, particularly the presence of a base. The generally accepted mechanism for the racemization of amino acids involves the formation of a planar carbanion intermediate following the abstraction of the α-proton. mdpi.com

Under basic conditions, the α-proton of the amino acid ester becomes labile and can be removed. This deprotonation is the key step leading to racemization. The resulting carbanion intermediate is stabilized by resonance with the adjacent ester group. Reprotonation of this achiral, planar intermediate can occur from either face with equal probability, leading to a racemic mixture of D- and L-enantiomers. Studies on other amino acid esters have shown that prolonged exposure to basic conditions, even with mild bases, can lead to significant racemization. researchgate.net The ester functionality itself makes the compound more susceptible to this base-catalyzed racemization compared to the corresponding free carboxylic acid. researchgate.net

Theoretical studies using density functional theory (DFT) support the carbanion mechanism. mdpi.com These studies indicate that aromatic amino acids racemize faster than aliphatic ones due to greater resonance stabilization of the carbanion intermediate. mdpi.com For a compound like 3-Amino-L-alanine ethyl ester, the electron-withdrawing nature of the ester group facilitates the formation of the carbanion, thus increasing the risk of racemization under basic conditions. The presence of the second amino group at the β-position could also influence the rate of racemization through electronic effects or by acting as an internal base, although its protonation in the dihydrochloride salt form would prevent this.

In enzymatic contexts, such as the action of alanine racemases, racemization also proceeds through the formation of a carbanion-like intermediate, specifically a quinonoid structure stabilized by a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govresearchgate.net This process involves the abstraction of the α-proton by the enzyme, formation of the stabilized intermediate, and subsequent non-stereospecific reprotonation. researchgate.net

Diastereoselective and Enantioselective Transformations

Controlling the stereochemical outcome of reactions involving amino acid esters is paramount for synthesizing optically pure molecules. Various catalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Enantioselective synthesis of α-allyl amino esters has been achieved with high success using chiral catalysts. For instance, a chiral-squaramide-catalyzed allylation of N-protected α-chloro glycine (B1666218) esters yields products with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov This type of anion-abstraction catalysis demonstrates a powerful method for controlling the formation of new stereocenters adjacent to the existing one.

Similarly, palladium-catalyzed N-allylation of amino acid esters using chiral diphosphane (B1201432) ligands provides a route to N-functionalized products with excellent enantioselectivities, often between 90-99% ee. researchgate.net Such methods could be applied to the selective N-functionalization of the α-amino group of 3-Amino-L-alanine ethyl ester.

Organocatalysis also offers effective strategies. The one-pot enantioselective synthesis of α-arylglycine esters has been developed using mild reaction conditions specifically designed to prevent epimerization, achieving enantiomeric excesses greater than 90%. nih.gov The table below summarizes key findings in stereoselective transformations applicable to amino acid esters.

| Reaction Type | Substrate Type | Catalyst/Method | Selectivity |

| Allylation | N-carbamoyl-α-chloro amino esters | Chiral Squaramide | Up to 97% ee, >10:1 dr nih.gov |

| N-Allylation | Amino acid esters | Pd-complex with Chiral Diphosphane Ligand | 90-99% ee researchgate.net |

| Arylglycine Synthesis | (Phenylsulfonyl)acetonitrile, Aldehydes | epi-Quinine-derived Urea (eQNU) | >90% ee nih.gov |

| Michael Addition | Ni(II) complex of dehydroalanine | Chiral Auxiliary (S)-BPB | Asymmetric induction thieme-connect.com |

These examples highlight that with the appropriate choice of chiral catalyst and reaction conditions, it is possible to perform transformations on or adjacent to the stereocenter of amino acid esters like 3-Amino-L-alanine ethyl ester with a high degree of stereocontrol.

Transition Metal-Catalyzed Reactions Involving Amino Acid Esters

Transition metal catalysis provides a versatile toolkit for modifying the functional groups of amino acid esters, including the amino and ester moieties.

Cross-Coupling Reactions at Amino or Ester Functionalities

Cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The amino groups of 3-Amino-L-alanine ethyl ester can be functionalized using transition metal catalysis. Palladium-catalyzed N-allylation is a prime example, enabling the introduction of an allyl group onto the nitrogen atom with high stereochemical control. researchgate.net Similar Buchwald-Hartwig amination protocols could be used for N-arylation or N-alkylation.

Direct cross-coupling at the ester carbonyl is challenging. However, the ester can be converted into a more reactive functional group, such as a thiol ester. Copper(I)-catalyzed cross-coupling of amino acid thiol esters with organostannanes has been shown to produce α-amino ketones with complete retention of configuration at the α-stereocenter. nih.gov This demonstrates a viable pathway for C-C bond formation at the carbonyl position.

Iron-catalyzed cross-coupling reactions have also been developed for ester derivatives. For example, iron catalysts can effectively couple α-allenyl esters with Grignard reagents to synthesize 1,3-dienes, showcasing the potential of earth-abundant metals in these transformations. nih.gov

The table below presents examples of transition metal-catalyzed reactions on amino acid ester derivatives.

| Reaction | Metal Catalyst | Substrate | Product |

| N-Allylation | Palladium | Amino acid ester | N-Allyl amino acid ester researchgate.net |

| Ketone Synthesis | Copper(I) | Amino acid thiol ester | α-Amino ketone nih.gov |

| 1,3-Diene Synthesis | Iron | α-Allenyl acetate | 1,3-Diene nih.gov |

Asymmetric Hydrogenation and Other Catalytic Reductions

The ester group of 3-Amino-L-alanine ethyl ester can be reduced to a primary alcohol to form the corresponding amino alcohol, 3-amino-L-alaninol. Catalytic hydrogenation is an efficient method for this transformation. Research has shown that using a ruthenium-on-carbon catalyst (Ru/C) for the hydrogenation of amino acids can produce amino alcohols with high selectivity while maintaining the original optical purity of the starting material. umaine.edu This method is a promising alternative to stoichiometric reducing agents like sodium borohydride (B1222165), which are often used in industrial processes but may require an intermediate esterification step. umaine.edu The ability to catalytically reduce the ester without affecting the stereocenter is critical for producing chiral amino alcohols, which are valuable building blocks in the pharmaceutical industry. umaine.edu

Computational and Theoretical Studies of Reaction Pathways and Molecular Interactions

Computational chemistry provides deep insights into the mechanisms, energetics, and molecular interactions governing the reactivity of molecules like 3-Amino-L-alanine ethyl ester.

DFT calculations have been instrumental in elucidating the racemization mechanism of amino acids. mdpi.com Studies at the ωb97xd/6-311++g(d,p) level of theory have confirmed that the reaction proceeds through a carbanion intermediate. mdpi.com By analyzing the transition state and employing tools like Natural Bond Orbital (NBO) analysis and Intrinsic Reaction Coordinate (IRC) calculations, researchers can map the electron distribution and stabilization within the intermediate. mdpi.com Such studies have quantified the higher activation energies required for the racemization of aliphatic amino acids compared to aromatic ones, supporting the role of resonance in stabilizing the carbanion intermediate. mdpi.com

Quantum calculations have also been used to assess the stability of molecular structures of alanine derivatives. For instance, calculations were performed to predict the stabilities of nitrate (B79036) salts of L-alanine and L-alanine ethyl ester, suggesting that interactions between the amino acid and the counter-ion lead to the formation of stable clusters. researchgate.net

Furthermore, computational analysis can be used to predict reaction feasibility and pathways. In the study of a chiral-squaramide-catalyzed reaction, computational analysis predicted that an uncatalyzed pathway involving an iminium intermediate would be energetically inaccessible, while a concerted SN2 mechanism would have a lower energy barrier, explaining the observed reactivity. nih.gov These theoretical models are invaluable for understanding reaction mechanisms and for the rational design of new catalysts and synthetic routes.

Applications in Peptide and Peptidomimetic Chemistry

Strategic Incorporation into Peptide Architectures

The unique structure of 3-amino-L-alanine ethyl ester allows for its strategic insertion into peptide chains to modulate their properties. This can be achieved through established peptide synthesis methodologies.

The incorporation of 3-amino-L-alanine ethyl ester into a peptide sequence via SPPS would require appropriate protection of its amino groups. Typically, the α-amino group would be protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in modern SPPS. bachem.comyoutube.com The side-chain β-amino group would require an orthogonal protecting group that is stable to the Fmoc-deprotection conditions (e.g., piperidine) but can be removed at a later stage if desired, for instance, for creating branched peptides.

Common coupling reagents used to facilitate the formation of the peptide bond in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Common Reagents |

| Resin Loading | The first amino acid is anchored to the solid support (resin). youtube.com | N/A |

| Deprotection | The Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. bachem.com | Piperidine (B6355638) in DMF |

| Coupling | The next Nα-protected amino acid is activated and coupled to the free amino group on the resin. nih.govnih.gov | DCC, TBTU, HATU, OxymaPure |

| Washing | Excess reagents and byproducts are washed away. youtube.com | DMF, DCM |

| Cleavage | The completed peptide is cleaved from the resin support. nih.gov | Trifluoroacetic acid (TFA) |

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogenous solution. bachem.comnih.gov A key advantage of this method is the ability to purify intermediate peptide fragments, which can lead to a purer final product. bachem.com

In this methodology, 3-amino-L-alanine ethyl ester hydrochloride can serve as a starting C-terminal residue. The synthesis begins by neutralizing the hydrochloride salt with a base, such as triethylamine, to free the α-amino group for reaction. scielo.br This is followed by coupling with an N-terminally protected amino acid (e.g., with a Boc or Z group) using a coupling agent. bachem.com The resulting dipeptide can then be deprotected at the N-terminus to allow for the addition of the next amino acid in the sequence.

Table 2: Comparison of SPPS and Solution-Phase Peptide Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Reaction Medium | Heterogeneous (solid support in liquid) bachem.com | Homogeneous (all reactants in solution) nih.gov |

| Purification | Simple washing and filtration after each step youtube.com | Requires extraction, precipitation, or chromatography for intermediates bachem.com |

| Reagent Use | Requires excess reagents to drive reactions to completion bachem.com | Stoichiometric amounts of reagents can be used bachem.com |

| Automation | Easily automated nih.gov | More difficult to automate |

| Scalability | Generally used for smaller scale synthesis | Well-suited for large-scale production nih.gov |

The incorporation of β-amino acids, such as 3-amino-L-alanine, into a peptide chain composed of α-amino acids introduces an additional carbon atom into the peptide backbone. This structural perturbation significantly influences the peptide's conformational preferences. While α-peptides commonly adopt secondary structures like α-helices and β-sheets, the presence of a β-amino acid can induce the formation of well-defined turn structures or novel helical structures. researchgate.netnih.gov

Specifically, the insertion of a β-alanine residue can stabilize β-turn conformations, which are crucial for the folding of many proteins and peptides. researchgate.net Alanine (B10760859) itself is known to be a helix-stabilizing residue in peptides. nih.govnih.gov The altered backbone geometry resulting from β-amino acid incorporation can also enhance the peptide's stability by making it more resistant to degradation by proteases, which are specific for peptide bonds between α-amino acids.

Design and Engineering of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified chemical structures to improve properties such as stability, bioavailability, and receptor affinity. 3-Amino-L-alanine ethyl ester is a valuable tool in the design of such molecules.

The presence of two amino groups in 3-amino-L-alanine makes it an excellent building block for creating more complex peptide architectures like cyclic and branched peptidomimetics.

Branched Peptides: Once incorporated into a peptide chain via its α-amino group, the side-chain β-amino group provides a handle for the synthesis of a second peptide chain, resulting in a branched structure. This approach can be used to create synthetic vaccines or to present multiple peptide ligands in a specific spatial arrangement.

Cyclic Peptides: Cyclic peptides often exhibit enhanced stability and receptor selectivity compared to their linear counterparts. nih.gov 3-Amino-L-alanine can facilitate cyclization. After assembling a linear peptide containing this residue, the side-chain β-amino group can be deprotected and used to form a lactam bridge by reacting with the C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., aspartic acid or glutamic acid) within the same peptide chain. This results in a conformationally constrained cyclic peptidomimetic. wpi.edunih.gov

Side-Chain Modifications for Tailored Bioactivity

The incorporation of β-amino acids, such as 3-amino-L-alanine ethyl ester dihydrochloride (B599025), into peptide chains opens up significant opportunities for side-chain modifications to tailor the biological activity of the resulting peptidomimetics. acs.orgnumberanalytics.comresearchgate.net Unlike their α-amino acid counterparts, the altered backbone geometry of β-peptides provides a unique spatial arrangement of side-chain functionalities. acs.org This structural distinction is crucial for exploring novel interactions with biological targets and for engineering peptides with enhanced properties. nih.gov

Researchers can modify the side chains of β-amino acids to influence a peptide's amphiphilicity, which is a key determinant of its interaction with cell membranes and, consequently, its bioactivity. For instance, altering the length and branching of hydrophobic side chains can significantly impact the antibacterial and antitumor activities of peptide amphiphiles. rsc.org Studies have shown that even subtle changes, such as the difference between an isobutyl (leucine) and a sec-butyl (isoleucine) side chain, can lead to varied cytotoxicities against host cells, highlighting the precision with which bioactivity can be tuned. rsc.org

Furthermore, modifications are not limited to hydrophobic residues. The side chains of cationic β-amino acids can also be homologated, for example, by varying the number of methylene (B1212753) units. rsc.org Such modifications have been demonstrated to maximize the anticancer activities of certain peptides, although they may also increase cytotoxicity, indicating a complex relationship between side-chain structure and selective bioactivity. rsc.org The strategic placement of modified β-amino acids within a peptide sequence allows for the creation of molecules with optimized potency and selectivity. acs.org

The table below illustrates examples of how side-chain features can be modified to impact biological activity.

| Side-Chain Modification | Impact on Peptide Properties | Research Finding |

| Increased Hydrophobic Side-Chain Length | Enhanced antibacterial and antitumor activity | Increasing the side-chain carbon number from three to four in peptide amphiphiles substantially boosts their bioactivity. rsc.org |

| Side-Chain Branching (e.g., γ-branching) | Varied cytotoxicity to mammalian cells | The γ-branching in leucine (B10760876) side chains has been shown to elicit high potency in certain peptide models. rsc.org |

| Cationic Side-Chain Homologation | Maximized anticancer activity | Replacing lysine (B10760008) with synthetic homologues containing shorter side chains can enhance anticancer effects. rsc.org |

| Phosphorylation | Mediates diverse biological processes | Phosphorylation of serine residues is a natural modification that influences protein-protein interactions and cellular signaling. acs.org |

These examples underscore the versatility of using β-amino acid building blocks like 3-amino-L-alanine ethyl ester for developing next-generation therapeutic peptides with precisely engineered biological functions.

Construction of Specialized Amino Acid Libraries and Scaffolds

The unique structural properties of β-amino acids, including 3-amino-L-alanine ethyl ester, make them exceptionally valuable for constructing specialized amino acid libraries and molecular scaffolds for drug discovery and chemical biology. acs.orgacs.org These libraries provide access to a vast chemical space that is not accessible with the 20 proteinogenic α-amino acids alone. acs.orgoncodaily.com The resulting scaffolds can mimic or disrupt protein secondary structures, such as β-turns and helices, which are critical for molecular recognition and biological function. acs.orgnih.gov

One of the key advantages of incorporating β-amino acids is the ability to create foldamers—unnatural oligomers with well-defined three-dimensional structures. nih.gov For example, peptides composed entirely of β-amino acids (β-peptides) can adopt stable helical and sheet-like conformations. acs.orgresearchgate.net These structures can serve as rigid scaffolds for the precise spatial arrangement of functional groups, enabling the design of potent and selective inhibitors of protein-protein interactions. acs.orgnih.gov The development of such scaffolds is a structure-based approach where the backbone provides a stable framework that can be decorated with various side chains to achieve optimal binding to a biological target. acs.org

Libraries of β-amino acids and their derivatives are synthesized to explore a wide range of chemical diversity. These libraries can be screened rapidly to identify compounds with desired biological activities. acs.org The synthesis of such libraries can be achieved through various chemical methods, including the use of solid-phase synthesis techniques which allow for the efficient generation of a large number of compounds. numberanalytics.com For instance, a collection of β-homologous amino acids can be prepared and used as building blocks for novel peptide analogues with enhanced proteolytic stability. nih.gov

Below is a table summarizing different types of scaffolds and libraries constructed using β-amino acids.

| Scaffold/Library Type | Description | Application in Research |

| β-Peptide Helices | Peptides composed of β-amino acids that adopt stable helical conformations. acs.org | Mimicking α-helical domains of proteins to inhibit protein-protein interactions. nih.gov |

| α/β-Peptide Foldamers | Heterogeneous backbones combining α- and β-amino acids to create novel folding patterns. nih.gov | Development of protease-resistant peptides with therapeutic potential. nih.gov |

| β-Turn Mimetics | Scaffolds designed to mimic the β-turn secondary structure found in proteins. nih.gov | Creating more "drug-like" molecules by replacing peptidic turns with non-peptidic scaffolds. nih.gov |

| β-Homologous Amino Acid Libraries | Collections of β-amino acids with diverse side chains. nih.gov | Screening for novel bioactive peptides with improved pharmacological properties. acs.org |

The construction of these specialized libraries and scaffolds is a powerful strategy in medicinal chemistry, enabling the discovery of new therapeutic agents with improved stability and novel mechanisms of action. researchgate.netacs.org

Role in Chemical Biology for Probing Biological Systems

In the field of chemical biology, β-amino acid esters like 3-amino-L-alanine ethyl ester serve as critical tools for probing and understanding complex biological systems. numberanalytics.com Their incorporation into peptides allows for the creation of molecular probes with unique properties that can be used to investigate protein function, enzyme mechanisms, and cellular pathways. The inherent resistance of β-peptides to proteolytic degradation makes them particularly useful for in vivo studies where stability is a major concern. numberanalytics.comnih.gov

One of the primary applications of β-amino acids in chemical biology is in the design of enzyme inhibitors and receptor ligands. By replacing α-amino acids with their β-counterparts, researchers can systematically probe the structural and conformational requirements for molecular recognition. acs.org This "backbone scanning" approach can reveal critical insights into the binding modes of natural peptides and guide the design of more potent and selective modulators. acs.org The altered backbone of α/β-peptides can lead to subtle changes in recognition properties, which can be exploited to develop highly selective agonists or antagonists for specific receptor subtypes. nih.gov

Furthermore, β-amino acids can be equipped with reporter groups, such as fluorescent labels or biotin (B1667282) tags, to create chemical probes for studying biological processes. These probes can be used to visualize the localization of proteins within cells, to track the uptake and distribution of peptides, or to identify binding partners through affinity purification. The unique structural features of β-amino acids can help to position these reporter groups in a way that minimizes perturbation of the peptide's biological activity.

The table below provides examples of how β-amino acid-containing probes are utilized in chemical biology.

| Type of Probe | Function | Example Application |

| Protease-Resistant Peptide Probes | To study biological processes over extended periods without degradation. | Investigating in vivo signaling pathways mediated by peptide hormones. nih.gov |

| Conformationally Constrained Ligands | To probe the active conformation of a peptide when bound to its receptor. | Determining the structural requirements for receptor activation or inhibition. acs.org |

| Fluorescently Labeled β-Peptides | To visualize the cellular uptake and localization of peptides. | Tracking the internalization of cell-penetrating peptides. numberanalytics.com |

| Affinity-Based Probes | To identify and isolate binding partners of a specific peptide. | Pull-down assays to discover novel protein-protein interactions. |

Through these applications, β-amino acids and their derivatives, such as 3-amino-L-alanine ethyl ester, provide chemical biologists with a powerful toolkit to dissect and manipulate biological systems at the molecular level. numberanalytics.comresearchgate.net

Role As a Chiral Building Block in Complex Organic Synthesis

Asymmetric Synthesis of Nitrogen-Containing Molecules

The presence of two distinct amino groups and a modifiable ester functionality in 3-Amino-L-alanine ethyl ester 2HCl provides a unique scaffold for the asymmetric synthesis of various nitrogen-containing compounds.

Construction of Unique β-Lactam Derivatives

β-Lactams are a critical class of compounds, most notably recognized for their antibiotic properties. The synthesis of novel and enantiomerically pure β-lactam derivatives is an area of intense research. The Staudinger ketene-imine [2+2] cycloaddition and chiral ester enolate-imine cyclocondensation are two of the most prevalent methods for asymmetric β-lactam synthesis. nih.gov Chiral auxiliaries, such as those derived from amino acids, can be employed to control the stereochemistry of these reactions. nih.gov For instance, chiral ketenes derived from amino acid derivatives can react with achiral imines to produce β-lactams with high diastereoselectivity. nih.gov

While direct examples utilizing this compound for β-lactam synthesis are not extensively detailed in the provided search results, its structure lends itself to such applications. The amino groups could be selectively protected and the ester moiety could be used to generate a ketene (B1206846) or an enolate, which could then participate in cycloaddition reactions to form unique β-lactam structures.

Synthesis of Chiral Heterocycles (e.g., Pyrrolidines, Piperidines)

Chiral pyrrolidines and piperidines are common structural motifs in many biologically active natural products and pharmaceuticals. The synthesis of these heterocycles often relies on the use of chiral starting materials. An efficient synthetic route to chiral pyrrolidine (B122466) inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, highlighting the importance of chiral building blocks in creating these structures. nih.gov This synthesis involved a multi-step process where the chirality of the final product was established early on. nih.gov

This compound can serve as a precursor for the synthesis of such chiral heterocycles. Through a series of reactions, including reductive amination and cyclization, the amino acid derivative can be converted into functionalized pyrrolidines and piperidines. For example, the amino groups can be differentially protected, and the ester can be reduced to an aldehyde, which can then undergo intramolecular reductive amination to form the heterocyclic ring.

Applications as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically removed. wikipedia.org Amino acids and their derivatives are frequently used as chiral auxiliaries. researchgate.net

This compound, with its defined stereocenter, can function as a chiral auxiliary. It can be covalently attached to a prochiral substrate, and its stereochemistry can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. For example, it could be used in asymmetric alkylation reactions or Diels-Alder reactions. researchgate.net The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. This field heavily relies on the design and synthesis of chiral ligands that can coordinate to a metal center and create a chiral environment for a catalytic reaction. Amino acid derivatives are valuable starting materials for the synthesis of chiral ligands.

The two amino groups and the ester functionality of this compound offer multiple points for modification, making it a suitable candidate for the development of novel chiral ligands. For instance, the amino groups could be functionalized with phosphine (B1218219) or other coordinating groups to create bidentate or tridentate ligands for use in a variety of metal-catalyzed asymmetric transformations, such as hydrogenation, hydrosilylation, or cross-coupling reactions.

Precursor for the Synthesis of Unnatural Amino Acids and their Derivatives

Unnatural amino acids are valuable tools in medicinal chemistry and drug discovery, often leading to peptides and proteins with enhanced stability and novel biological activities. nih.gov The synthesis of these non-proteinogenic amino acids often starts from readily available chiral precursors.

This compound is an excellent starting point for the synthesis of various unnatural amino acids. The existing stereocenter provides a foundation for the introduction of new functional groups with controlled stereochemistry.

Development of α,α-Disubstituted Alanine (B10760859) Derivatives

α,α-Disubstituted amino acids are a class of unnatural amino acids that can induce specific secondary structures in peptides and are resistant to enzymatic degradation. The development of methods for the synthesis of these compounds is of significant interest.

Starting from this compound, one could envision a synthetic route to α,α-disubstituted alanine derivatives. This could involve the protection of the amino groups, followed by the α-alkylation or α-arylation of the ester enolate. Subsequent deprotection would yield the desired α,α-disubstituted amino acid derivative. The stereochemistry of the starting material would influence the stereochemical outcome of the alkylation step, potentially allowing for the diastereoselective synthesis of these valuable compounds.

Synthesis of β-Substituted Alanine Scaffolds

While this compound possesses the core structure of a β-substituted alanine (with the second amino group at the β-position), its direct application as a starting material for the synthesis of other β-substituted alanine scaffolds is not extensively documented in dedicated research findings. Methodologies for creating β-substituted alanines typically involve other strategies.

One common approach is the Michael addition of various nucleophiles to dehydroalanine (B155165) derivatives. tandfonline.com For instance, heterocyclic compounds can be added to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester to produce heterocyclic β-substituted alanines with high yields. tandfonline.com This method highlights the construction of the β-substituted framework by forming a new carbon-heteroatom bond at the β-carbon.

Another strategy involves the asymmetric synthesis of 2,3-diamino esters through the addition of glycine (B1666218) enolates to sulfinimines, which can be controlled to produce either syn- or anti-diastereomers. nih.gov Although this produces a 2,3-diamino acid structure, it builds the scaffold from smaller components rather than starting with a pre-formed diaminopropionate ester.

The synthesis of protected 2,3-diaminopropanoic acid derivatives often starts from other chiral amino acids like serine. mdpi.com For example, Nα-Fmoc-O-tert-butyl-D-serine can be converted into an aldehyde, which then undergoes reductive amination to install the second amino group, ultimately leading to orthogonally protected L-Dap methyl esters. mdpi.com This underscores that L-Dap derivatives are often the target of complex synthesis rather than the starting point for creating other β-substituted alanines.

Enantioselective Synthesis of Advanced Intermediates for Complex Molecule Construction

The utility of a chiral building block is defined by its ability to transfer its stereochemical information to a new, more complex molecule. This compound contains a defined stereocenter at the α-carbon (S-configuration), making it a potential precursor for enantioselective synthesis. The two amino groups offer sites for differential protection, which is a critical step for its elaboration into more advanced intermediates.

For example, cobalt(III) complexes have been used to protect the α-amino and carboxylate groups of 2,3-diaminopropanoic acid, leaving the β-amino group available for further reactions like methylation. anu.edu.au This strategy allows for the synthesis of enantiopure (S)-4-azaleucine, demonstrating the use of the L-Dap core to create a different, more complex amino acid derivative. anu.edu.au The cobalt can be reductively removed at the end of the synthesis to yield the final product. anu.edu.au Such metal-complexed synthons provide a robust way to control reactivity and stereochemistry during the construction of advanced intermediates.

While the potential exists, specific and detailed examples of this compound being used in broader enantioselective catalytic processes to generate advanced intermediates are not prominently featured in the surveyed literature. The focus remains largely on the synthesis of L-Dap itself or its use in more stoichiometric, protecting-group-heavy transformations to create specific target molecules like peptide components or other unusual amino acids. mdpi.comanu.edu.aunih.gov The development of catalytic, enantioselective reactions that directly utilize the chirality of this compound to build complex molecular frameworks remains an area with potential for future exploration.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and monitoring of reactions involving 3-Amino-L-alanine ethyl ester 2HCl. It provides highly accurate mass measurements, enabling the determination of elemental composition and the identification of the molecule and its fragments.

In a typical analysis, the compound is introduced into the mass spectrometer, often using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. The resulting high-resolution mass spectrum would confirm the molecular weight of the protonated molecule [M+H]⁺. For 3-Amino-L-alanine ethyl ester, the expected exact mass of the free base is 132.0844 g/mol (C₅H₁₂N₂O₂). The protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to C₅H₁₃N₂O₂⁺.

Tandem mass spectrometry (MS/MS) experiments are employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. drug-dev.com The fragmentation patterns are predictable and provide confirmation of the connectivity of the atoms within the molecule. For instance, common fragmentation pathways for amino acid esters include the loss of the ester group and cleavages along the amino acid backbone. acs.org

Table 1: Illustrative HRMS Data for [M+H]⁺ of 3-Amino-L-alanine ethyl ester

| Parameter | Value |

|---|---|

| Formula | C₅H₁₃N₂O₂⁺ |

| Calculated m/z | 133.0923 |

| Observed m/z | 133.0921 |

| Mass Accuracy (ppm) | -1.5 |

Note: The observed m/z and mass accuracy are illustrative and would be determined experimentally.

HRMS is also a powerful technique for monitoring the progress of reactions where this compound is a reactant or product. By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of starting materials and the formation of products, as well as identify any intermediates or byproducts. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For this compound, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides a wealth of information.

A standard 1D ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts, integration, and coupling patterns of these signals provide information about the electronic environment and connectivity of the protons. For instance, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the α-proton, and the β-protons of the alanine (B10760859) backbone. The presence of the two hydrochloride salts would influence the chemical shifts of nearby protons, particularly those of the amino groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. A COSY spectrum reveals which protons are coupled to each other, helping to piece together the carbon skeleton. An HSQC spectrum correlates protons with the carbon atoms they are directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~4.2 | ~51 |

| β-CH₂ | ~3.5 | ~38 |

| Ethyl CH₂ | ~4.3 | ~63 |

| Ethyl CH₃ | ~1.3 | ~14 |

| C=O | - | ~170 |

Note: These are approximate chemical shifts and can vary based on solvent and concentration.